Methyl 3,4-dihydronaphthalene-2-carboxylate
Description
Methyl 3,4-dihydronaphthalene-2-carboxylate (CAS: 51849-37-7) is a bicyclic aromatic ester with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . It is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials. The compound is supplied as a solution in organic solvents (e.g., DMSO, ethanol) and requires storage at 2–8°C to maintain stability. Its synthesis typically involves palladium-catalyzed carbonylation or cyclization reactions, though specific protocols vary depending on substituents and target applications .
Properties
IUPAC Name |
methyl 3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHWOYCAMVQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499903 | |
| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-37-7 | |
| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 3,4-dihydronaphthalene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3,4-dihydronaphthalene-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.
Anticancer Activity: Inhibits key enzymes or signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
Biological Activity
Methyl 3,4-dihydronaphthalene-2-carboxylate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its naphthalene backbone and carboxylate ester functional group, this compound has garnered attention for its biological activities, particularly in the context of cancer research and synthetic applications.
- Molecular Formula : C13H12O2
- Molecular Weight : 204.24 g/mol
- Structural Characteristics : The compound features a naphthalene structure with a carboxylate group, which influences its reactivity and biological interactions.
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Condensation Reactions : Utilizing naphthalene derivatives with carboxylic acids.
- Catalytic Methods : Employing transition metal catalysts to facilitate C-H activation and annulation processes.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. Research indicates that certain derivatives exhibit potent activity against MCF-7 human breast adenocarcinoma cells.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 5a | 0.93 ± 0.02 | |
| Compound 5d | 1.76 ± 0.04 | |
| Compound 5e | 2.36 ± 0.06 | |
| Compound 10 | 2.83 ± 0.07 | |
| Saturosporin (Reference) | 6.08 ± 0.15 |
The data indicates that some synthesized derivatives are significantly more effective than the reference drug, suggesting a promising avenue for further exploration in cancer therapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
- Interference with Metabolic Pathways : Modulating enzyme activities involved in tumor growth.
Study on Cytotoxicity
A study conducted by Sarhan et al. (2021) synthesized a series of dihydronaphthalene derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 cells. The results indicated that several compounds exhibited significant cytotoxic activity with IC50 values lower than standard chemotherapeutics, highlighting their potential as new anticancer agents .
Advanced Oxidation Processes
In another investigation focusing on advanced oxidation methods for dye removal, this compound was explored for its ability to enhance biodegradation processes through microbial activity . This underscores the compound's versatility beyond direct anticancer applications.
Preparation Methods
Direct Esterification and Stock Solution Preparation
A straightforward approach to preparing methyl 3,4-dihydronaphthalene-2-carboxylate involves esterification of the corresponding carboxylic acid or direct procurement and preparation of stock solutions for further use in research or formulation.
- Stock Solution Preparation : According to data from a chemical supplier, the compound can be precisely weighed and dissolved in solvents such as DMSO to prepare stock solutions at various molarities (1 mM, 5 mM, 10 mM). The volumes required for dissolving 1 mg, 5 mg, and 10 mg of the compound at these concentrations are tabulated below:
| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.3129 | 1.0626 | 0.5313 |
| 5 mg | 26.5647 | 5.3129 | 2.6565 |
| 10 mg | 53.1293 | 10.6259 | 5.3129 |
- In vivo Formulation : The compound can be formulated with co-solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step by mixing and possibly using physical aids like vortexing or ultrasound to aid dissolution.
This preparation method is primarily for formulation and solution preparation rather than synthetic generation, but it highlights the compound's solubility and handling parameters.
Palladium-Catalyzed Carbonylation of Iodoalkene Precursors
A catalytic carbonylation approach involves the transformation of 1-iodo-3,4-dihydronaphthalene derivatives into the corresponding carboxylates.
- Substrate : 1-Iodo-3,4-dihydronaphthalene, obtained from α-tetralone.
- Catalyst : Palladium-phosphine complexes.
- Reaction : Carbonylation under CO atmosphere leads to the formation of this compound or related acrylates/amides.
This method is advantageous for its high yield and selectivity, leveraging homogeneous catalysis for efficient carbonyl insertion.
Multi-Step Synthesis from 6-Methoxy-1-tetralone Derivatives
Research literature documents the synthesis of dihydronaphthalene derivatives starting from substituted tetralones:
- Step 1 : Conversion of 6-methoxy-1-tetralone to hydrazine derivatives.
- Step 2 : Reaction with aryl isothiocyanates to form thiosemicarbazides.
- Step 3 : Further reaction with ethyl chloroacetate to generate thiazolidinone derivatives.
- Step 4 : Cyclization and condensation reactions to form various substituted dihydronaphthalene carboxylates.
Though this route is more complex and targeted at substituted derivatives, it demonstrates the versatility of tetralone precursors in synthesizing this compound analogs.
Preparation via Triflate Ester Intermediates (Literature Synthesis)
Organic synthesis protocols describe preparing 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (a triflate ester) from β-tetralone, which can be subsequently converted to this compound through palladium-catalyzed cross-coupling or carbonylation reactions.
- Key reagents include triflic anhydride, base (potassium tert-butoxide), and palladium acetate with phosphine ligands.
- This method allows for functional group manipulation and installation of the methyl carboxylate moiety with high regioselectivity.
This synthetic strategy is well-documented in organic synthesis literature and provides an efficient route to the target compound.
Summary Table of Preparation Methods
Q & A
Q. What regulatory considerations apply to environmental persistence studies?
- Answer: Determine biodegradation half-life via OECD 301B (CO2 evolution test) and bioaccumulation potential (log Pow >3.5 indicates high risk). Include photolysis studies (UV-Vis irradiation) to assess sunlight-mediated degradation. Report findings under REACH or TSCA frameworks .
Data Analysis and Validation
- Cross-Technique Validation: Always correlate crystallographic data with spectroscopic (NMR/IR) and computational results to minimize structural misassignment.
- Toxicity Data Interpretation: Use Hill slope analysis for dose-response curves and benchmark dose (BMD) modeling for non-linear effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
